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molecular formula C10H11NO4 B1346141 1,2-dimethoxy-4-(2-nitroethenyl)benzene

1,2-dimethoxy-4-(2-nitroethenyl)benzene

Cat. No. B1346141
M. Wt: 209.2 g/mol
InChI Key: SYJMYDMKPSZMSB-UHFFFAOYSA-N
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Patent
US06013841

Procedure details

In a 250 mL flask was placed 42.45 g of 3,4-dimethoxybenzaldehyde (0.255 mole, 1 eq.), 64 mL of glacial acetic acid (4.0 M), 9.83 g of ammonium acetate (0.128 mole, 0.5 eq), and 15.2 mL of nitromethane (0.281 mole, 1.1 eq.). The mixture was stirred well and heated to reflux for 1.5 hour and allowed to cool to room temperature. The reaction mass solidified and was dissolved in methylene chloride (500 mL) and washed with water (2×400 mL). The organic layer was dried over anhydrous magnesium sulfate, filtered and concentrated on a rotary evaporator to provide 56.33 g of crude product. Crystallization of the product from ethanol (240 mL) and acetone (100 mL) provided 28.66 g of 2-(3,4-dimethoxypheny)-nitroethene (0.137 mole), 53.7% yield.
Quantity
42.45 g
Type
reactant
Reaction Step One
Quantity
64 mL
Type
reactant
Reaction Step Two
Quantity
9.83 g
Type
reactant
Reaction Step Three
Quantity
15.2 mL
Type
reactant
Reaction Step Four
Quantity
500 mL
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]1[CH:4]=[C:5]([CH:8]=[CH:9][C:10]=1[O:11][CH3:12])[CH:6]=O.C(O)(=O)C.C([O-])(=O)C.[NH4+].[N+:22]([CH3:25])([O-:24])=[O:23]>C(Cl)Cl>[CH3:1][O:2][C:3]1[CH:4]=[C:5]([CH:6]=[CH:25][N+:22]([O-:24])=[O:23])[CH:8]=[CH:9][C:10]=1[O:11][CH3:12] |f:2.3|

Inputs

Step One
Name
Quantity
42.45 g
Type
reactant
Smiles
COC=1C=C(C=O)C=CC1OC
Step Two
Name
Quantity
64 mL
Type
reactant
Smiles
C(C)(=O)O
Step Three
Name
Quantity
9.83 g
Type
reactant
Smiles
C(C)(=O)[O-].[NH4+]
Step Four
Name
Quantity
15.2 mL
Type
reactant
Smiles
[N+](=O)([O-])C
Step Five
Name
Quantity
500 mL
Type
solvent
Smiles
C(Cl)Cl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The mixture was stirred well
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
In a 250 mL flask was placed
TEMPERATURE
Type
TEMPERATURE
Details
heated
TEMPERATURE
Type
TEMPERATURE
Details
to reflux for 1.5 hour
Duration
1.5 h
WASH
Type
WASH
Details
washed with water (2×400 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic layer was dried over anhydrous magnesium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated on a rotary evaporator
CUSTOM
Type
CUSTOM
Details
to provide 56.33 g of crude product
CUSTOM
Type
CUSTOM
Details
Crystallization of the product from ethanol (240 mL) and acetone (100 mL)

Outcomes

Product
Name
Type
product
Smiles
COC=1C=C(C=CC1OC)C=C[N+](=O)[O-]
Measurements
Type Value Analysis
AMOUNT: AMOUNT 0.137 mol
AMOUNT: MASS 28.66 g
YIELD: PERCENTYIELD 53.7%
YIELD: CALCULATEDPERCENTYIELD 53.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US06013841

Procedure details

In a 250 mL flask was placed 42.45 g of 3,4-dimethoxybenzaldehyde (0.255 mole, 1 eq.), 64 mL of glacial acetic acid (4.0 M), 9.83 g of ammonium acetate (0.128 mole, 0.5 eq), and 15.2 mL of nitromethane (0.281 mole, 1.1 eq.). The mixture was stirred well and heated to reflux for 1.5 hour and allowed to cool to room temperature. The reaction mass solidified and was dissolved in methylene chloride (500 mL) and washed with water (2×400 mL). The organic layer was dried over anhydrous magnesium sulfate, filtered and concentrated on a rotary evaporator to provide 56.33 g of crude product. Crystallization of the product from ethanol (240 mL) and acetone (100 mL) provided 28.66 g of 2-(3,4-dimethoxypheny)-nitroethene (0.137 mole), 53.7% yield.
Quantity
42.45 g
Type
reactant
Reaction Step One
Quantity
64 mL
Type
reactant
Reaction Step Two
Quantity
9.83 g
Type
reactant
Reaction Step Three
Quantity
15.2 mL
Type
reactant
Reaction Step Four
Quantity
500 mL
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]1[CH:4]=[C:5]([CH:8]=[CH:9][C:10]=1[O:11][CH3:12])[CH:6]=O.C(O)(=O)C.C([O-])(=O)C.[NH4+].[N+:22]([CH3:25])([O-:24])=[O:23]>C(Cl)Cl>[CH3:1][O:2][C:3]1[CH:4]=[C:5]([CH:6]=[CH:25][N+:22]([O-:24])=[O:23])[CH:8]=[CH:9][C:10]=1[O:11][CH3:12] |f:2.3|

Inputs

Step One
Name
Quantity
42.45 g
Type
reactant
Smiles
COC=1C=C(C=O)C=CC1OC
Step Two
Name
Quantity
64 mL
Type
reactant
Smiles
C(C)(=O)O
Step Three
Name
Quantity
9.83 g
Type
reactant
Smiles
C(C)(=O)[O-].[NH4+]
Step Four
Name
Quantity
15.2 mL
Type
reactant
Smiles
[N+](=O)([O-])C
Step Five
Name
Quantity
500 mL
Type
solvent
Smiles
C(Cl)Cl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The mixture was stirred well
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
In a 250 mL flask was placed
TEMPERATURE
Type
TEMPERATURE
Details
heated
TEMPERATURE
Type
TEMPERATURE
Details
to reflux for 1.5 hour
Duration
1.5 h
WASH
Type
WASH
Details
washed with water (2×400 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic layer was dried over anhydrous magnesium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated on a rotary evaporator
CUSTOM
Type
CUSTOM
Details
to provide 56.33 g of crude product
CUSTOM
Type
CUSTOM
Details
Crystallization of the product from ethanol (240 mL) and acetone (100 mL)

Outcomes

Product
Name
Type
product
Smiles
COC=1C=C(C=CC1OC)C=C[N+](=O)[O-]
Measurements
Type Value Analysis
AMOUNT: AMOUNT 0.137 mol
AMOUNT: MASS 28.66 g
YIELD: PERCENTYIELD 53.7%
YIELD: CALCULATEDPERCENTYIELD 53.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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